molecular formula C22H20O2 B3508841 {4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone

{4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone

Cat. No.: B3508841
M. Wt: 316.4 g/mol
InChI Key: GQQPQVCZOJZPEY-UHFFFAOYSA-N
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Description

{4-[(3,4-Dimethylphenoxy)methyl]phenyl}(phenyl)methanone is an organic compound with the molecular formula C22H20O2 It is characterized by the presence of a phenyl group, a dimethylphenoxy group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone typically involves the reaction of 3,4-dimethylphenol with benzyl chloride to form 3,4-dimethylphenyl benzyl ether. This intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,4-Dimethylphenoxy)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with enzymes and receptors are of particular interest for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)-phenyl-methanone
  • (2,4-Dimethylphenyl)-(4-methylsulfanyl-phenyl)-methanone
  • (3,4-Dimethylphenyl)-(3-nitro-phenyl)-methanone

Uniqueness

{4-[(3,4-Dimethylphenoxy)methyl]phenyl}(phenyl)methanone is unique due to the presence of both dimethylphenoxy and phenyl groups attached to the methanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-[(3,4-dimethylphenoxy)methyl]phenyl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-16-8-13-21(14-17(16)2)24-15-18-9-11-20(12-10-18)22(23)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPQVCZOJZPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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